Yeast Lethality Potency: NSC‑670224 (cis‑11) vs. Tamoxifen in S. cerevisiae BY4741
In the same S. cerevisiae BY4741 16‑hour liquid growth assay, NSC‑670224 (cis‑11) demonstrated an LC₅₀ of 3.2 μM, compared to 4.1 μM for tamoxifen (NSC‑180973), representing a 1.28‑fold higher potency [1]. Both compounds were originally identified as hits from the NCI Diversity Set yeast halo screen [2] and were subsequently found to share highly similar genome‑wide yeast deletion‑strain sensitivity profiles, indicating a conserved, ER‑independent mechanism [3].
| Evidence Dimension | S. cerevisiae growth inhibition (LC₅₀) |
|---|---|
| Target Compound Data | LC₅₀ = 3.2 μM (cis‑11, NSC‑670224) |
| Comparator Or Baseline | Tamoxifen (NSC‑180973), LC₅₀ = 4.1 μM |
| Quantified Difference | NSC‑670224 is 1.28‑fold more potent (Δ = 0.9 μM); ratio 0.78 (NSC‑670224 / tamoxifen) |
| Conditions | S. cerevisiae strain BY4741 in YPD medium, 30 °C, 16 h incubation, OD₆₀₀ readout, two‑fold serial dilution; data from Zuckerman et al. 2012 Table 1 |
Why This Matters
A researcher selecting a chemical probe for tamoxifen‑related but ER‑independent yeast studies obtains approximately 28% greater potency with NSC‑670224 under identical conditions, reducing the compound quantity required per assay.
- [1] Zuckerman NB, et al. ChemMedChem. 2012 May;7(5):761-5. Table 1: cis‑11 (NSC 670224) LC₅₀ = 3.2 μM; Tamoxifen LC₅₀ = 4.1 μM. View Source
- [2] Gassner NC, et al. J Nat Prod. 2007 Mar;70(3):383-90. Identified 46 active compounds including tamoxifen and NSC 670224 from 3,104 NCI compounds. View Source
- [3] Zuckerman NB, et al. ChemMedChem. 2012 May;7(5):761-5. Main text: genome-wide yeast deletion profiling similarity between tamoxifen and NSC 670224. View Source
